what are the properties of 2-(3-Nitrophenyl)-1h-benzimidazole
what are the properties of 2-(3-Nitrophenyl)-1h-benzimidazole
An In-Depth Technical Guide to 2-(3-Nitrophenyl)-1H-benzimidazole: Properties, Synthesis, and Pharmacological Potential
Abstract
This technical guide provides a comprehensive overview of 2-(3-Nitrophenyl)-1H-benzimidazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzimidazole scaffold—a privileged structure in drug discovery—this molecule exhibits a unique combination of electronic and structural features that underpin its diverse biological activities. This document details its physicochemical properties, crystallographic data, established synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the compound's promising pharmacological profile, including its potential as an anticancer, antimicrobial, anthelmintic, and antiviral agent, with a focus on its role as a lead structure for drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
The Benzimidazole Scaffold: A Foundation of Pharmacological Significance
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers and biological systems, making it a "privileged substructure" in drug design.[1] This scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of applications, including antiulcer medications (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer agents (e.g., veliparib).[3] The biological activity of benzimidazole derivatives can be finely tuned through substitutions at the 1-, 2-, and 5- (or 6-) positions of the ring system.[2][3]
2-(3-Nitrophenyl)-1H-benzimidazole, the subject of this guide, is characterized by the substitution of a 3-nitrophenyl group at the C-2 position.[4] The placement of the nitro group at the meta-position has a profound influence on the molecule's electronic properties, reactivity, and biological interactions, distinguishing it from its ortho- and para-substituted analogs.[4] This specific substitution creates a molecule with significant potential for further chemical modification and exploration as a therapeutic agent.
Molecular and Physicochemical Properties
A thorough understanding of the molecular and physical characteristics of 2-(3-Nitrophenyl)-1H-benzimidazole is fundamental to its application in research and development.
Molecular Structure and Tautomerism
The molecular formula of the compound is C₁₃H₉N₃O₂.[5] A key feature of the 1H-benzimidazole ring is its ability to undergo tautomerism, where the hydrogen atom on the nitrogen at position 1 can migrate to the nitrogen at position 3.[2] This creates two tautomeric forms that are in equilibrium, a phenomenon that can influence the molecule's hydrogen bonding capabilities and receptor interactions. The nitro group at the meta-position of the phenyl ring acts as a strong electron-withdrawing group, which modulates the electron density of the entire π-conjugated system.[4]
Crystallography and Solid-State Characteristics
X-ray crystallography studies reveal that 2-(3-Nitrophenyl)-1H-benzimidazole typically crystallizes as a monohydrate.[5][6] The molecule adopts an almost planar conformation, with only a slight torsion angle between the benzimidazole and the nitrophenyl ring systems.[5][6] The crystal packing is stabilized by a network of intermolecular forces, including N-H···O and O-H···N hydrogen bonds between the benzimidazole molecules and water molecules of crystallization.[6] Additionally, offset π-π stacking interactions between adjacent aromatic rings contribute significantly to the stability of the crystal lattice.[4][6] These solid-state interactions are crucial for understanding the compound's solubility and dissolution properties.
Physicochemical Data Summary
The core physicochemical properties of 2-(3-Nitrophenyl)-1H-benzimidazole are summarized in the table below. It is important to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or variations in experimental conditions (e.g., anhydrous vs. monohydrate).
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉N₃O₂ | [5] |
| Molecular Weight | 253.23 g/mol | |
| Melting Point | 205-207 °C | [7] |
| 306 °C (with decomposition) | [4] | |
| Solubility | <0.1 mg/mL in aqueous buffers | [4] |
| 8.7 mg/mL in DMSO (25 °C) | [4] | |
| LogP (predicted) | 2.89 ± 0.15 | [4] |
| Crystal System | Triclinic, Space Group Pī | [5][6] |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is well-established, with several efficient methods available.
Primary Synthetic Pathway: Phillips Condensation
The most common and direct method for synthesizing 2-(3-Nitrophenyl)-1H-benzimidazole is the Phillips condensation reaction.[2] This involves the condensation of an o-phenylenediamine with 3-nitrobenzaldehyde. The reaction typically proceeds in the presence of an oxidizing agent or an acid catalyst. The causality behind this choice is its high efficiency and atom economy, directly coupling the two key building blocks to form the desired heterocyclic system.
Caption: Phillips condensation workflow for synthesis.
Modern variations of this synthesis often employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently improves yields compared to conventional heating methods.[3][4]
Protocol: Microwave-Assisted Synthesis
This protocol describes an efficient, microwave-assisted synthesis of 2-(3-Nitrophenyl)-1H-benzimidazole. This method is chosen for its speed and high yield.
Reagents and Equipment:
-
o-Phenylenediamine
-
3-Nitrobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Microwave synthesis reactor with sealed vessel capability
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Ethanol for recrystallization
Step-by-Step Methodology:
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Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol), 3-nitrobenzaldehyde (1.0 mmol), and sodium metabisulfite (1.2 mmol).
-
Solvent Addition: Add 3-4 mL of dimethylformamide (DMF) to the vessel. Seal the vessel securely according to the manufacturer's instructions.
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction Quenching and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual DMF and inorganic salts.
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Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-(3-Nitrophenyl)-1H-benzimidazole as a solid.
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Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and FTIR spectra to confirm its identity and purity.
Spectroscopic Characterization
The structural confirmation of 2-(3-Nitrophenyl)-1H-benzimidazole relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in both the benzimidazole and nitrophenyl rings, typically in the downfield region (δ 7.0-9.0 ppm). A broad singlet corresponding to the N-H proton of the imidazole ring is expected at a very downfield chemical shift (δ > 12 ppm), which is D₂O exchangeable.[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons typically resonate in the δ 110-160 ppm range.[1][8]
-
FTIR: The infrared spectrum provides information on functional groups. Key expected absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1]
Pharmacological Properties and Potential Applications
The benzimidazole core, combined with the electronic effects of the 3-nitrophenyl substituent, confers a broad spectrum of biological activities to this molecule, making it a valuable scaffold in drug discovery.[1][2][3]
Caption: Diverse biological activities of the core scaffold.
Anticancer Activity
Benzimidazole derivatives are well-recognized for their potential as anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. For instance, some derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for rapidly dividing cancer cells.[1] The development of resistance to existing cancer therapies necessitates a continuous search for new drug candidates, and molecules like 2-(3-Nitrophenyl)-1H-benzimidazole serve as an excellent starting point for designing novel, potent anticancer drugs.[1]
Antimicrobial and Anthelmintic Activity
The compound and its derivatives have demonstrated notable activity against various pathogens.
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Antibacterial and Antifungal: Benzimidazoles have a broad spectrum of activity, and derivatives have shown efficacy against both bacteria and fungi. This is particularly valuable for treating cancer patients, who are often immunocompromised and susceptible to opportunistic infections.
-
Anthelmintic: The benzimidazole class includes many widely used anthelmintic drugs.[3] Studies on derivatives of 2-(3-Nitrophenyl)-1H-benzimidazole have confirmed potent activity against helminths, such as the earthworm Pheretima posthuma, which is a common model for screening.
Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)
One of the most promising areas of research for this compound is in antiviral therapy. Studies have indicated that 2-(3-Nitrophenyl)-1H-benzimidazole and its derivatives can act as inhibitors of the HIV-1 Reverse Transcriptase (RT) enzyme.[4] This enzyme is critical for the replication cycle of HIV-1, as it transcribes the viral RNA genome into DNA. By blocking this step, the compound can effectively halt viral proliferation, marking it as a potential lead for the development of new anti-HIV drugs.[4]
Chemical Reactivity and Derivative Synthesis
2-(3-Nitrophenyl)-1H-benzimidazole is not only biologically active but also serves as a versatile intermediate for further chemical synthesis. The two primary sites for modification are the nitro group and the N-H of the imidazole ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is significant because it converts a strongly electron-withdrawing group into an electron-donating group, drastically altering the molecule's electronic properties and biological activity. The resulting 2-(3-aminophenyl) derivative is a key precursor for synthesizing a wide array of amides, ureas, and other analogues for structure-activity relationship (SAR) studies.[4][9]
-
N-Alkylation/Substitution: The hydrogen on the imidazole nitrogen is acidic and can be replaced via nucleophilic substitution reactions.[3] This allows for the introduction of various alkyl or aryl groups at the N-1 position, which can improve properties like lipophilicity and metabolic stability, potentially enhancing drug penetration through cell membranes and overall efficacy.[1]
Conclusion and Future Perspectives
2-(3-Nitrophenyl)-1H-benzimidazole is a molecule of considerable scientific interest, underpinned by the proven therapeutic value of the benzimidazole scaffold. Its well-defined physicochemical properties, straightforward synthesis, and diverse pharmacological profile make it an attractive platform for drug discovery. The presence of the meta-nitro group provides a unique electronic signature and a reactive handle for creating extensive libraries of derivatives.
Future research should focus on a systematic exploration of structure-activity relationships by modifying the N-1 and 3-nitrophenyl positions to optimize potency and selectivity against specific biological targets, such as HIV-1 reverse transcriptase or cancer-related kinases. In-depth mechanistic studies, supported by molecular docking and in vitro assays, will be crucial to elucidate the precise interactions responsible for its biological effects.[4] The continued investigation of this compound and its analogues holds significant promise for the development of next-generation therapeutic agents to combat a range of human diseases.
References
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Huynh, T. P., et al. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. [Link]
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Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]
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González Caballero, D., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Nguyen, H-T., et al. (2022, December 23). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances. [Link]
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